molecular formula C10H9BrClN B13692833 5-Bromo-6-chloro-3-ethyl-1H-indole

5-Bromo-6-chloro-3-ethyl-1H-indole

Cat. No.: B13692833
M. Wt: 258.54 g/mol
InChI Key: BJFXZEHKNPZWBO-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-ethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions, respectively, and an ethyl group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-ethyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole precursor.

    Halogenation: The indole precursor undergoes halogenation to introduce bromine and chlorine atoms at the desired positions.

    Alkylation: The halogenated intermediate is then subjected to alkylation to introduce the ethyl group at the 3rd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): and for halogenation.

    Ethyl iodide: and for alkylation.

    Sodium methoxide: and for substitution reactions.

    Potassium permanganate: for oxidation.

    Palladium catalysts: and boronic acids for coupling reactions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, carboxylic acids, and biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloro-1H-indole: Lacks the ethyl group at the 3rd position.

    5-Bromo-6-chloro-3-methyl-1H-indole: Contains a methyl group instead of an ethyl group at the 3rd position.

    5-Bromo-6-chloro-3-phenyl-1H-indole: Contains a phenyl group at the 3rd position.

Uniqueness

5-Bromo-6-chloro-3-ethyl-1H-indole is unique due to the presence of the ethyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H9BrClN

Molecular Weight

258.54 g/mol

IUPAC Name

5-bromo-6-chloro-3-ethyl-1H-indole

InChI

InChI=1S/C10H9BrClN/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,13H,2H2,1H3

InChI Key

BJFXZEHKNPZWBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=CC(=C(C=C21)Br)Cl

Origin of Product

United States

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